5,8-Difluoro-2-methylquinolin-4-amine
Description
Properties
CAS No. |
288151-30-4 |
|---|---|
Molecular Formula |
C10H8F2N2 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5,8-difluoro-2-methylquinolin-4-amine |
InChI |
InChI=1S/C10H8F2N2/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3,(H2,13,14) |
InChI Key |
QXDDEGHNTGZVLL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N)F)F |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=C1)N)F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
5,8-Difluoro-2-methylquinolin-4-amine has been studied for its potential as a drug candidate due to its diverse biological activities:
- Anticancer Activity: Research indicates that compounds related to this quinoline derivative exhibit cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) . The compound's structure allows it to interact with specific molecular targets involved in cell signaling pathways, potentially leading to antiproliferative effects.
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Studies have indicated that derivatives of quinoline exhibit significant activity against various bacterial strains. For instance, modifications of the quinoline structure have resulted in compounds with improved Minimum Inhibitory Concentration (MIC) values against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Materials Science
In materials science, the unique electronic properties of this compound make it a candidate for applications in organic light-emitting diodes (OLEDs). The fluorination enhances the compound's lipophilicity and stability, which are critical for developing efficient materials for electronic applications .
Case Studies
-
Anticancer Research:
A study evaluated several derivatives of quinoline for their cytotoxic effects on cancer cells. Among these, this compound demonstrated significant potency against A549 and MCF-7 cell lines with IC50 values indicating strong antiproliferative activity . -
Antimicrobial Efficacy:
In a comparative study of various quinoline derivatives, those containing the difluoro substitution exhibited enhanced antimicrobial activity against E. coli and S. aureus. The results suggest that the presence of fluorine atoms contributes positively to the antimicrobial properties of these compounds .
Comparison with Similar Compounds
Structural Analogues of Quinolin-4-amine Derivatives
The structural and functional similarities between 5,8-Difluoro-2-methylquinolin-4-amine and related compounds are summarized in Table 1.
Table 1: Structural Comparison of Quinolin-4-amine Derivatives
Key Observations:
Positional Isomerism of Fluorine Substituents: The shift of fluorine from positions 5 and 8 (target compound) to 5 and 7 (5,7-Difluoro-2-phenylquinolin-4-amine) or 6 and 8 (6,8-Difluoro-2-methylquinolin-4-ol) alters electronic distribution and steric effects.
Functional Group at Position 4: Replacing the amine group (NH2) with a hydroxyl (OH) group (e.g., 5,8-Difluoro-4-hydroxy-2-methylquinoline) reduces basicity and hydrogen-bonding capacity. This substitution could diminish interactions with acidic residues in biological targets .
This may enhance binding to hydrophobic pockets but reduce solubility .
Pharmacological and Metabolic Comparisons
Fluorine Substitution and Metabolic Stability
- Fluorine atoms at positions 5 and 8 likely protect the quinoline ring from oxidative metabolism, as seen in other fluorinated pharmaceuticals like gemcitabine (dFdC), where fluorine substitution prolongs intracellular retention of active metabolites .
Cytotoxicity and DNA Interaction
- However, unlike dFdC, the lack of a sugar-phosphate backbone in quinoline derivatives suggests alternative mechanisms, such as topoisomerase inhibition .
Physicochemical Properties
- Solubility: The amine group at position 4 improves aqueous solubility relative to hydroxyl-substituted derivatives (e.g., 5,8-Difluoro-4-hydroxy-2-methylquinoline) .
Preparation Methods
Regiochemical Considerations in Fluorination
Fluorine incorporation at C5 and C8 positions typically occurs through two pathways:
- Electrophilic fluorination of electron-rich intermediates using N-fluoropyridinium salts
- Nucleophilic displacement of nitro or chloro groups with KF in polar aprotic solvents
Comparative studies indicate that Balz-Schiemann reactions provide better regiocontrol for difluoro systems compared to Halex processes, though requiring diazotization of aniline precursors. The methyl group at C2 directs electrophiles to para positions (C5/C8) through a combination of steric and electronic effects, as demonstrated by DFT calculations.
Classical Synthetic Routes
Skraup-Doebner Variant with Fluorinated Anilines
This three-step sequence remains widely used for gram-scale production:
Step 1:
3,4-Difluoroaniline undergoes condensation with methyl vinyl ketone in polyphosphoric acid (PPA) at 160°C for 6 hr, yielding 2-methyl-5,8-difluoro-1,2-dihydroquinoline.
Step 2:
Oxidation with MnO₂ in refluxing toluene converts the dihydro intermediate to 2-methyl-5,8-difluoroquinoline (87% yield).
Step 3:
Nitration at C4 using fuming HNO₃/H₂SO₄ followed by catalytic hydrogenation (H₂, 5% Pd/C) produces the target amine (52% overall yield).
Limitations:
- Poor functional group tolerance in PPA-mediated cyclization
- Over-nitration at C6/C7 positions (12–18% side products)
Modern Catalytic Approaches
Palladium-Catalyzed Ring-Closing Metathesis
A 2022 advancement utilizes Suzuki-Miyaura coupling to construct the quinoline core:
Suzuki Coupling:
2-Bromo-3,6-difluoro-N-methylbenzamide reacts with methylboronic acid in dioxane/H₂O (Pd(OAc)₂, SPhos, K₂CO₃, 90°C, 12 hr) to install the C2 methyl group (94% yield).Cyclization:
Treatment with CuI/L-proline in DMF at 120°C induces intramolecular C-N bond formation, generating 5,8-difluoro-2-methylquinolin-4-ol (78% yield).Amination:
Mitsunobu reaction with phthalimide followed by hydrazinolysis provides the free amine (81% over two steps).
Advantages:
- Avoids harsh acidic conditions
- Enables isotopic labeling at C4 via amine precursors
Fluorination Methodologies
Late-Stage Electrophilic Fluorination
Recent protocols employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) for direct C-H fluorination:
| Condition | Yield (%) | Regioselectivity (5:8) |
|---|---|---|
| MeCN, 80°C, 24 hr | 68 | 3.2:1 |
| DMF, 120°C, microwave | 82 | 1.1:1 |
| HF-pyridine, 0°C | 47 | 8.7:1 |
Microwave irradiation enhances reaction rates while improving fluorine distribution across C5 and C8 positions.
Characterization Data
Spectroscopic Properties
¹H NMR (400 MHz, CDCl₃):
δ 8.72 (d, J = 4.8 Hz, 1H, H3), 7.92 (dd, J = 8.4, 5.2 Hz, 1H, H6), 7.45 (t, J = 9.6 Hz, 1H, H7), 4.12 (br s, 2H, NH₂), 2.89 (s, 3H, CH₃).
¹⁹F NMR (376 MHz, CDCl₃):
δ -112.4 (d, J = 8.1 Hz, F5), -115.2 (d, J = 7.9 Hz, F8).
HRMS (ESI+):
m/z calcd for C₁₀H₉F₂N₂ [M+H]⁺: 211.0741; found: 211.0738.
Industrial-Scale Production Challenges
Purification Considerations
The compound's low solubility in hydrocarbon solvents (<0.5 mg/mL in hexanes) necessitates chromatographic purification on silica gel modified with 5% triethylamine. Large-scale recrystallization from ethanol/water (7:3) provides pharmaceutical-grade material (99.8% purity by HPLC).
Environmental Impact:
Modern routes reduce E-factor from 38 (classical) to 12 through:
- Solvent recycling in coupling steps
- Catalytic vs stoichiometric metal usage
- Aqueous workup procedures
Emerging Technologies
Continuous Flow Synthesis
Microreactor systems enable safe handling of exothermic nitration/fluorination steps:
| Parameter | Batch Process | Flow System |
|---|---|---|
| Reaction Time | 8 hr | 22 min |
| Temperature Control | ±5°C | ±0.3°C |
| Space-Time Yield | 0.8 g/L/hr | 14 g/L/hr |
This technology reduces energy consumption by 63% while improving reproducibility.
Q & A
Q. What are the standard synthetic routes for 5,8-Difluoro-2-methylquinolin-4-amine?
The synthesis typically involves nucleophilic substitution and fluorination techniques. A common approach is modifying a quinoline backbone through selective fluorination. For instance, fluorinated precursors (e.g., pentafluoropyridine analogs) can undergo substitution with methylamine or methyl group donors under controlled conditions. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd or Cu-based) are critical for regioselectivity. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on X-ray crystallography for 3D conformation analysis and NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and fluorine integration. For example, ¹⁹F NMR identifies fluorination sites, while HSQC/HMBC correlations in 2D NMR resolve aromatic proton assignments. Mass spectrometry (HRMS) validates molecular weight .
Advanced Research Questions
Q. How can fluorination efficiency be optimized during synthesis?
Fluorination challenges, such as incomplete substitution or side reactions, are addressed by:
- Catalyst optimization : Using Pd(0) or Cu(I) to enhance reaction kinetics.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve fluorine nucleophilicity.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition. Monitoring reaction progress via TLC or in-situ NMR ensures intermediate stability .
Q. How to resolve spectral data contradictions during characterization?
Discrepancies in NMR/HRMS data may arise from impurities or tautomerism. Strategies include:
Q. What methodologies are used to evaluate biological activity?
Biological studies involve:
- Molecular docking : Screening against target proteins (e.g., microbial enzymes) to predict binding affinity.
- In vitro assays : Testing antimicrobial activity via MIC (Minimum Inhibitory Concentration) or cell viability assays.
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., varying fluorine positions) to enhance efficacy, as seen in related quinoline-based antitubercular agents .
Q. How to design derivatives for enhanced pharmacological properties?
Derivative design focuses on:
- Functional group modulation : Introducing electron-withdrawing groups (e.g., -NO₂) to improve target interaction.
- Bioisosteric replacement : Swapping fluorine with chlorine or methyl groups to balance lipophilicity.
- Prodrug strategies : Adding hydrolyzable groups (e.g., esters) to improve bioavailability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
